molecular formula C8H6N2O4 B1303277 7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 81721-86-0

7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1303277
CAS No.: 81721-86-0
M. Wt: 194.14 g/mol
InChI Key: YVGHCFMAEHXPBH-UHFFFAOYSA-N
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Description

7-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, with a nitro group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-nitro-2H-1,4-benzoxazin-3(4H)-one involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method is known for its simplicity and efficiency, yielding the desired compound in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron with acetic acid.

    Substitution: Reagents such as sodium methoxide or potassium carbonate can be used under appropriate conditions.

Major Products Formed

    Reduction: The major product is 7-amino-2H-1,4-benzoxazin-3(4H)-one.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

7-nitro-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitro group at the 7th position in 7-nitro-2H-1,4-benzoxazin-3(4H)-one imparts unique chemical properties, such as increased reactivity in redox reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGHCFMAEHXPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377159
Record name 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81721-86-0
Record name 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8 (22 g) and powdered KOH (6.9 g) in DMSO (100 ml) was stirred at 95° C. for 30 min. and poured onto crushed ice (400 g). The resulting precipitate was collected and washed with H2O to give 9 (15.7 g, 85%): mp 230°-232° C.; MS m/e 194 (M+).
Name
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two
Name
Yield
85%

Synthesis routes and methods II

Procedure details

Mix 2-amino-5-nitro-phenol (10.0 g, 64.9 mmol) and NaHCO3 (13.1 g, 155.7 mmol) in 4-methyl-pentan-2-one (40 mL) and water (40 mL). Cool the mixture to 0° C. and slowly add chloroacetyl chloride (6.0 mL, 75.3 mmol) with stirring. After the addition is complete, reflux the mixture for 5 h. Cool the mixture to room temperature and let stand for 2.5 days. Collect the light yellow solid, wash with water and dry in a vacuum oven at 80° C. for 3 h. MS (ES−) 193.1 (M−1)−. 1H NMR (400 MHz, DMSO-d6): δ 11.31 (s, 1H), 7.90 (dd, 1H, J=8.8, 2.2 Hz), 7.76 (d, 1H, J=2.6 Hz), 7.06 (d, 1H, J=8.8 Hz), 4.72 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under argon, ethyl bromoacetate (7.2 ml, 65 mmol) was added to a solution of anhydrous potassium fluoride (10 g, 172.1 mmol) in 50 ml anhydrous DMF. The solution was stirred for 30 minutes at room temperature. 2-Amino-5-nitrophenol (Aldrich, 10 g, 65 mmol) was then dissolved in 25 ml of DMF and added dropwise to the reaction with stirring. After the final addition the reaction was warmed to 70 degrees and stirred for 16-24 hours. The reaction was then poured into 300 mls of an ice/water mixture with stirring. A yellow precipitate was formed immediately. The solid was filtered off and dried in vacuo. The product was recrystallized from hot THF. Collected 8.3 g (72.5%) of tan crystals: m.p. 227-230; 'H NMR (300 MHz, DMSO) δ 4.752 (s, 2H, CH2), 7.0835 (d, J=8.73, Hz, 1H, ACH), 7.769 (d, J=2.44 Hz, 1 H) 7.9185 (dd, J=2.525, 8.705 Hz, 1H, ACH); 13C NMR (300 MHz, DMSO) δ 66.560, 111.344, 115.776, 118.738, 134.464, 142.643, 142.861, 164.891. Mass spectrum (EI) m/z 194 M+
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 7-nitro-2H-1,4-benzoxazin-3(4H)-one and its derivatives relevant to hair coloring?

A1: While the provided research paper [] doesn't delve into the specific spectroscopic details of this compound itself, it highlights its use as a precursor for synthesizing a series of 3-arylamino-7-nitro-2H-1,4-benzoxazines. These derivatives were designed and spectroscopically characterized for their potential as hair colorants. The researchers aimed to investigate how variations in the 3-arylamino substituent within the 7-nitro-2H-1,4-benzoxazine scaffold impacted color properties. This suggests that the presence of the nitro group and the benzoxazine core structure are crucial for the desired color characteristics, while the 3-arylamino moiety allows for fine-tuning the color shade.

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